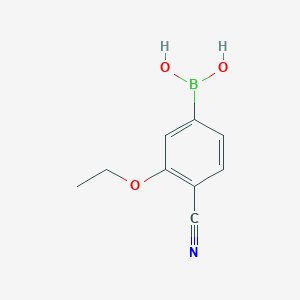

4-Cyano-3-ethoxyphenylboronic acid

Description

Significance of Arylboronic Acids in Carbon-Carbon Bond Formation Methodologies

Arylboronic acids are particularly prominent for their role in carbon-carbon (C-C) bond formation, one of the most fundamental operations in organic chemistry. mackenzie.br The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as a testament to their importance. researchgate.netlibretexts.org This palladium-catalyzed reaction enables the efficient and selective coupling of arylboronic acids with a wide range of organic halides and triflates, providing a powerful method for the synthesis of biaryls and other conjugated systems. researchgate.netchemistry.coach These structural motifs are prevalent in numerous biologically active molecules and functional materials. researchgate.net The reaction's compatibility with a diverse array of functional groups has made it a favored method in both academic and industrial research. researchgate.netnih.gov

Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other C-C bond-forming reactions. These include additions to aldehydes, imines, and unsaturated carbonyl compounds, often catalyzed by rhodium or other transition metals. scispace.com The versatility of arylboronic acids allows for the construction of complex molecular architectures under relatively mild conditions. illinois.edu

Overview of Functionalized Arylboronic Acids in Advanced Synthetic Strategies

The introduction of functional groups onto the aryl ring of boronic acids significantly expands their synthetic utility. These "functionalized" arylboronic acids serve as versatile building blocks, allowing for the direct incorporation of specific chemical properties into the target molecule. For instance, the presence of a cyano or ethoxy group can influence the electronic properties and reactivity of the boronic acid, as well as the biological activity of the final product.

Functionalized arylboronic acids are crucial in advanced synthetic strategies, including the synthesis of complex natural products and pharmaceutical agents. researchgate.net They enable the late-stage functionalization of molecules, a strategy that can significantly shorten synthetic routes and facilitate the generation of diverse compound libraries for drug discovery. The ability to introduce functionalities like nitriles, which can be further transformed into other groups, adds another layer of versatility to these reagents. nih.gov

Scope and Research Focus on 4-Cyano-3-ethoxyphenylboronic Acid within Organic Chemistry

Within the vast family of functionalized arylboronic acids, this compound has emerged as a compound of interest in organic chemistry research. Its structure, featuring both a cyano and an ethoxy group, makes it a valuable synthon for the preparation of a range of specialized molecules. The cyano group can act as a precursor for various functionalities, while the ethoxy group can modulate the compound's solubility and electronic properties.

Research involving this compound often focuses on its application in palladium-catalyzed cross-coupling reactions to synthesize complex heterocyclic structures and biaryl compounds with potential applications in medicinal chemistry and materials science. chemenu.com Investigations may explore the optimization of reaction conditions, the scope of coupling partners, and the synthesis of novel compounds with desired biological or physical properties. The specific substitution pattern of this boronic acid provides a unique building block for accessing particular molecular architectures that may not be readily available through other synthetic routes.

Properties

IUPAC Name |

(4-cyano-3-ethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-5,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGXERVBFDZJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Mechanistic Investigations of 4 Cyano 3 Ethoxyphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions Involving 4-Cyano-3-ethoxyphenylboronic Acid

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound, with its substituted phenyl structure, serves as a valuable synthon for introducing the 4-cyano-3-ethoxyphenyl moiety into larger, often biologically active, molecules.

Catalytic Systems and Ligand Design for Enhanced Reactivity and Selectivity

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the chosen catalytic system, which primarily consists of a palladium source and a supporting ligand.

Patent literature reveals the use of two primary palladium sources in Suzuki-Miyaura reactions with this compound. In one general procedure, Palladium(II) acetate (B1210297) (Pd(OAc)₂) is employed as the palladium source. musechem.comgoogle.com This is a common and versatile precatalyst that is reduced in situ to the active Pd(0) species.

Another documented method utilizes Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) . libretexts.org This is a stable, air-tolerant Pd(0) complex that can directly enter the catalytic cycle without the need for an initial reduction step.

The choice between these palladium sources can be influenced by factors such as the reactivity of the coupling partners and the desired reaction conditions. However, specific optimization studies for reactions involving this compound are not extensively detailed in the public domain.

Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For the Suzuki-Miyaura coupling of this compound, specific phosphine ligands have been documented.

When Palladium(II) acetate is used, RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), a member of the Buchwald family of bulky, electron-rich phosphine ligands, has been employed. musechem.comgoogle.com The use of such ligands is known to promote the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times, particularly with challenging substrates.

In the case of the Pd(PPh₃)₄ catalyst, the triphenylphosphine (PPh₃) ligand is inherently part of the complex. libretexts.org While a foundational ligand in cross-coupling chemistry, it is generally less effective than more sophisticated phosphine ligands like the Buchwald ligands, especially for demanding transformations.

The selection of these ligands in the patent literature points towards established protocols for ensuring efficient coupling, though a detailed rationale for their specific application with this compound is not provided.

There is currently no available scientific literature that specifically documents the use of nanoparticle-based catalysis for Suzuki-Miyaura reactions involving this compound.

Mechanistic Pathways of Transmetalation in Suzuki-Miyaura Coupling

Transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The exact mechanism can be influenced by the reaction conditions, particularly the base and solvent used.

The boronate pathway is a widely accepted mechanism for transmetalation. In this pathway, the boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex.

In the documented procedures for Suzuki-Miyaura reactions with this compound, strong bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are used. musechem.comgoogle.comlibretexts.org The presence of these bases strongly suggests that the reaction proceeds via the boronate pathway, as they are capable of deprotonating the boronic acid to form the reactive boronate intermediate.

While this is the inferred pathway based on the reagents used, it is important to note that no specific mechanistic studies, such as kinetic or computational analyses, have been published to definitively confirm the operative transmetalation pathway for this compound.

Analysis of the Oxo-Palladium Pathway

While the classical catalytic cycle for the Suzuki-Miyaura reaction is well-established, involving oxidative addition, transmetalation, and reductive elimination, the specific mechanistic nuances can be influenced by the nature of the reactants and the reaction conditions. libretexts.org For electron-poor boronic acids like this compound, the potential involvement of alternative pathways, such as the oxo-palladium pathway, warrants consideration.

The oxo-palladium pathway is often invoked to explain the coupling of sterically hindered or electronically deactivated substrates. This pathway involves the formation of a palladium-oxo species, which can then participate in the catalytic cycle. While direct experimental evidence for the dominant role of the oxo-palladium pathway in the specific case of this compound is not extensively documented in publicly available literature, its potential contribution cannot be entirely dismissed, particularly under certain reaction conditions. The presence of the electron-withdrawing cyano group and the ethoxy group on the phenyl ring of the boronic acid can influence the electron density at the boron atom and, consequently, the transmetalation step.

Influence of Reaction Conditions on Mechanistic Dominance

The dominance of a particular mechanistic pathway in Suzuki-Miyaura coupling is highly sensitive to the reaction conditions. Key parameters include the choice of palladium precursor, ligand, base, and solvent system. wikipedia.org

For the coupling of boronic acids, the selection of an appropriate base is crucial for the activation of the boronic acid to facilitate transmetalation. organic-chemistry.org Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). wikipedia.org The solvent system, which can range from organic solvents like toluene, tetrahydrofuran (B95107) (THF), and dioxane to aqueous or biphasic systems, also plays a significant role. wikipedia.org The use of water in the solvent mixture can be advantageous for the solubility of the base and can influence the rate of the reaction. wikipedia.org

Kinetic and Thermodynamic Considerations in Cross-Coupling Processes

The kinetics of Suzuki-Miyaura reactions are complex and depend on the concentrations of the reactants, catalyst, and base. The reaction typically follows first-order kinetics with respect to the concentration of the palladium complex after the transmetalation step. libretexts.org The rate-determining step can vary depending on the specific substrates and conditions but is often either the oxidative addition or the transmetalation.

Substrate Scope and Functional Group Tolerance with this compound

The utility of a building block in organic synthesis is largely defined by its substrate scope and tolerance for various functional groups. This compound has demonstrated its versatility in coupling with a range of partners.

This compound can be effectively coupled with a variety of aryl and alkenyl halides. The reactivity of the halide partner generally follows the order I > Br > Cl. The choice of catalyst system, particularly the ligand, is crucial for achieving high yields with less reactive chlorides. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have significantly expanded the scope of Suzuki-Miyaura couplings to include a wide range of aryl and vinyl chlorides. organic-chemistry.org

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| (E)-1-Bromo-2-phenylethene | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | 90 |

This table is illustrative and based on typical conditions reported for Suzuki-Miyaura reactions. Actual yields may vary depending on the specific experimental setup.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.net The Suzuki-Miyaura coupling, including reactions involving this compound, is well-suited for adaptation to continuous flow systems.

In a typical flow setup, solutions of the aryl halide, boronic acid, base, and a soluble palladium catalyst are pumped through a heated microreactor or packed-bed reactor. The short residence times and efficient mixing in these reactors can lead to rapid reaction completion and high productivity. This approach has been successfully applied to the synthesis of various biaryls and is particularly attractive for industrial-scale production. researchgate.net

Alternative Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

While the Suzuki-Miyaura coupling is a primary application, this compound can potentially participate in other types of bond-forming reactions.

The formation of carbon-heteroatom bonds, such as C-N and C-O bonds, is of significant interest in the synthesis of pharmaceuticals and other functional materials. mdpi.comnih.gov While less common for boronic acids compared to Suzuki coupling, copper-catalyzed and, in some cases, palladium-catalyzed methods for C-N and C-O bond formation using boronic acids have been developed. These reactions, often referred to as Chan-Lam or Buchwald-Hartwig type couplings, typically involve the reaction of a boronic acid with an amine or an alcohol. nih.gov The development of efficient protocols for such transformations with this compound would further expand its synthetic utility. mdpi.com

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful synthetic method for the formation of amides from aryl or vinyl halides or triflates, carbon monoxide, and an amine. While direct aminocarbonylation of arylboronic acids is not the standard approach, they can participate in carbonylative coupling reactions, which are mechanistically related. In a typical palladium-catalyzed aminocarbonylation cycle, an oxidative addition of an aryl halide to a Pd(0) species is followed by CO insertion to form an aroyl-palladium complex. Subsequent reaction with an amine leads to the desired amide and regeneration of the Pd(0) catalyst.

For this compound to be utilized in a carbonylative coupling, it would typically first undergo a Suzuki-Miyaura cross-coupling with an aryl halide, followed by a subsequent aminocarbonylation step on the resulting biaryl system if it contains a suitable leaving group. Alternatively, in a one-pot process, the boronic acid could be coupled with a halo-aminal under a CO atmosphere.

The electronic properties of this compound, specifically the electron-withdrawing cyano group, would likely have a notable effect on the transmetalation step of a Suzuki-type coupling, which is often the rate-determining step. The electron deficiency of the aromatic ring could potentially accelerate this step.

Below is a representative table of conditions for palladium-catalyzed aminocarbonylation of aryl halides, which could be adapted for substrates derived from this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation

| Parameter | Typical Conditions |

|---|---|

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, Xantphos, dppf |

| Base | Et₃N, DBU, K₂CO₃ |

| CO Source | CO gas (1-50 atm) |

| Solvent | Toluene, DMF, Dioxane |

| Temperature | 80-120 °C |

| Amine | Primary or secondary amines |

Cu₂O-Catalyzed Aerobic Oxidative Cross-Coupling Reactions

Copper-catalyzed aerobic oxidative cross-coupling reactions, particularly the Chan-Lam coupling, provide a valuable method for the formation of carbon-heteroatom bonds. These reactions typically involve the coupling of an arylboronic acid with an amine, phenol (B47542), or other nucleophile, using a copper catalyst and an oxidant, often oxygen from the air. Cuprous oxide (Cu₂O) is a known catalyst for such transformations.

The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(II)-boronic acid complex, followed by transmetalation and reductive elimination to form the C-N or C-O bond. The copper(I) species is then re-oxidized to copper(II) by the aerobic oxidant to complete the catalytic cycle.

The presence of the electron-withdrawing cyano group on the phenyl ring of this compound would be expected to influence the rate of transmetalation to the copper center. While electron-rich boronic acids are often more reactive in these couplings, the specific substitution pattern and the presence of the ethoxy group may modulate this effect.

A typical set of conditions for a Cu₂O-catalyzed aerobic oxidative cross-coupling of an arylboronic acid with an amine is presented below.

Table 2: General Conditions for Cu₂O-Catalyzed Aerobic Oxidative Cross-Coupling

| Parameter | Typical Conditions |

|---|---|

| Copper Catalyst | Cu₂O, Cu(OAc)₂ |

| Ligand | Pyridine, DMAP (often not required) |

| Base | Et₃N, Pyridine |

| Oxidant | Air, O₂ |

| Solvent | CH₂Cl₂, Toluene, MeOH |

| Temperature | Room Temperature to 80 °C |

| Nucleophile | Primary or secondary amines, phenols |

Intramolecular Reactivity and Cyclization Pathways Involving this compound

The structure of this compound presents opportunities for intramolecular cyclization under specific reaction conditions, particularly if the molecule is first modified to introduce a suitably positioned nucleophile. For instance, reduction of the cyano group to an aminomethyl group would create a side chain capable of intramolecular reaction with the boronic acid or a derivative thereof.

One plausible pathway could involve the conversion of the boronic acid to a boronate ester, followed by an intramolecular Suzuki-type coupling if a suitable leaving group is present on a side chain. Another possibility is an intramolecular Chan-Lam type C-N bond formation between a tethered amine and the boronic acid moiety to form a nitrogen-containing heterocycle.

Furthermore, the cyano group itself can participate in cyclization reactions. For example, under acidic or basic conditions, and in the presence of a suitable internal nucleophile, the cyano group could undergo hydrolysis and subsequent cyclization.

Stability and Potential Side Reactions Under Catalytic Conditions

Under the conditions of catalytic cross-coupling reactions, this compound is susceptible to several side reactions that can diminish the yield of the desired product.

Protodeboronation is a common side reaction for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. nih.gov This process is often promoted by aqueous basic conditions, which are common in many Suzuki-Miyaura couplings. The electron-withdrawing cyano group in this compound can increase its susceptibility to protodeboronation, particularly at elevated temperatures.

Mitigation strategies for protodeboronation include:

Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress this side reaction.

Use of Boronate Esters: Conversion of the boronic acid to a more stable boronate ester, such as a pinacol (B44631) or MIDA ester, can protect the C-B bond until the catalytic cycle.

Careful Choice of Base: Using non-aqueous or sterically hindered bases can minimize the concentration of hydroxide ions that promote protodeboronation.

Shorter Reaction Times: Optimizing the reaction to proceed quickly reduces the time the boronic acid is exposed to harsh conditions.

Arylboronic acids can undergo oxidative degradation and homocoupling to form symmetrical biaryls, particularly in the presence of palladium catalysts and an oxidant. This side reaction, often referred to as the Suzuki-Miyaura homocoupling, can be a significant competing pathway. The electronic nature of the arylboronic acid influences the propensity for homocoupling. For this compound, the presence of both electron-withdrawing and electron-donating groups may lead to complex behavior in this regard.

Strategies to minimize homocoupling include:

Exclusion of Oxygen: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative homocoupling.

Use of Specific Ligands: Certain phosphine ligands can suppress the formation of palladium species that promote homocoupling.

Control of Reaction Stoichiometry: Using a slight excess of the boronic acid can sometimes favor the cross-coupling reaction over homocoupling.

Phase transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can significantly influence the outcome of cross-coupling reactions involving arylboronic acids, especially in biphasic solvent systems. mdpi.com PTCs facilitate the transfer of the boronate anion from the aqueous phase to the organic phase where the catalytic reaction occurs. This can lead to a significant rate enhancement and can also modulate the reaction pathway.

The mechanism of action of a PTC in a Suzuki-Miyaura reaction typically involves the formation of an ion pair between the quaternary ammonium cation and the boronate anion. This lipophilic ion pair is more soluble in the organic solvent, thereby increasing the effective concentration of the nucleophilic boron species in the vicinity of the palladium catalyst. This can lead to a more efficient transmetalation step and can sometimes suppress side reactions like protodeboronation by altering the reaction environment. mdpi.comnih.gov

Advanced Spectroscopic and Computational Characterization of 4 Cyano 3 Ethoxyphenylboronic Acid

Molecular Structure and Conformational Analysis of the Chemical Compound

The molecular structure of 4-Cyano-3-ethoxyphenylboronic acid, defined by the spatial arrangement of its constituent atoms, is crucial for understanding its chemical reactivity and physical properties. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the most stable conformations of the molecule.

Potential Energy Surface (PES) Mapping for Conformational Isomers

The conformational landscape of this compound is primarily dictated by the orientation of the ethoxy and boronic acid groups relative to the phenyl ring, as well as the rotation of the hydroxyl groups on the boron atom. A Potential Energy Surface (PES) scan is a computational method used to explore these conformational possibilities and identify the most stable isomers.

Analysis of Orientational Preferences of Hydroxyl Groups on the Boron Atom

The two hydroxyl groups attached to the boron atom can rotate, leading to different conformational isomers. These are typically classified as syn or anti with respect to the C-B bond. For phenylboronic acids, four primary conformers are generally considered based on the orientation of these hydroxyl groups: anti-anti, anti-syn, syn-anti, and syn-syn. researchgate.netlongdom.org

Computational studies on similar molecules, such as 3-cyanophenylboronic acid, have shown that the anti-syn conformer is often the most stable, followed closely by the syn-anti form. researchgate.netresearchgate.net The syn-syn and anti-anti conformers are generally higher in energy. The relative stability of these conformers is determined by a delicate balance of intramolecular hydrogen bonding and steric hindrance.

Table 1: Predicted Relative Energies of this compound Conformers (Based on data from analogous compounds)

| Conformer | Predicted Relative Energy (kcal/mol) |

| anti-syn | 0.00 |

| syn-anti | ~0.2 |

| syn-syn | ~1.5 |

| anti-anti | ~3.9 |

Note: These values are estimations based on computational studies of similar phenylboronic acid derivatives and may vary for the specific title compound.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of the molecule by probing its vibrational modes.

Comprehensive Band Assignments and Identification of Key Vibrational Modes

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrations of its functional groups. DFT calculations are a powerful tool for predicting these vibrational frequencies and their corresponding modes. researchgate.net

Key expected vibrational modes include:

O-H stretching: The hydroxyl groups of the boronic acid will exhibit broad stretching vibrations, typically in the region of 3300-3600 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will appear in the 2850-3000 cm⁻¹ region.

C≡N stretching: The cyano group has a very characteristic and strong absorption band in the range of 2220-2240 cm⁻¹.

C=C stretching: The aromatic ring will show characteristic stretching vibrations between 1400 and 1600 cm⁻¹.

B-O stretching: The boron-oxygen single bond stretching vibrations are typically found in the 1300-1400 cm⁻¹ region.

C-O stretching: The C-O stretching of the ethoxy group will likely appear around 1200-1250 cm⁻¹.

B-C stretching: The boron-carbon bond stretching is expected in the range of 1000-1100 cm⁻¹. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| O-H stretch | 3300 - 3600 | Boronic acid |

| Aromatic C-H stretch | 3000 - 3100 | Phenyl ring |

| Aliphatic C-H stretch | 2850 - 3000 | Ethoxy group |

| C≡N stretch | 2220 - 2240 | Cyano group |

| C=C stretch | 1400 - 1600 | Phenyl ring |

| B-O stretch | 1300 - 1400 | Boronic acid |

| C-O stretch | 1200 - 1250 | Ethoxy group |

| B-C stretch | 1000 - 1100 | Boronic acid |

Potential Energy Distribution (PED) Analysis for Deeper Understanding

To achieve a more precise assignment of the vibrational bands, a Potential Energy Distribution (PED) analysis can be performed. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. researchgate.netlongdom.org This method is crucial for understanding complex vibrational spectra where multiple modes can be coupled. For instance, in the fingerprint region (below 1500 cm⁻¹), many vibrations are mixtures of several types of motion, and PED analysis can disentangle these contributions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.

For this compound, the following NMR signals would be expected:

¹H NMR:

The aromatic protons will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts will be influenced by the electron-withdrawing cyano group and the electron-donating ethoxy and boronic acid groups.

The ethoxy group will show a quartet for the -CH₂- protons (around δ 4.0-4.2 ppm) and a triplet for the -CH₃ protons (around δ 1.3-1.5 ppm).

The hydroxyl protons of the boronic acid may appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR:

The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom (C-B) will have a characteristic chemical shift. The carbons ortho and para to the electron-donating ethoxy group will be shielded (shifted upfield), while those near the electron-withdrawing cyano group will be deshielded (shifted downfield).

The cyano carbon (C≡N) will have a signal in the range of δ 115-125 ppm.

The carbons of the ethoxy group will appear in the aliphatic region, with the -CH₂- carbon around δ 60-70 ppm and the -CH₃ carbon around δ 14-16 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic-H | 7.0 - 8.0 | m |

| -OCH₂CH₃ | 4.0 - 4.2 | q |

| -OCH₂CH₃ | 1.3 - 1.5 | t |

| -B(OH)₂ | variable | br s |

| ¹³C NMR | ||

| Aromatic-C | 110 - 160 | |

| -C≡N | 115 - 125 | |

| -OCH₂CH₃ | 60 - 70 | |

| -OCH₂CH₃ | 14 - 16 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions. m = multiplet, q = quartet, t = triplet, br s = broad singlet.

1H NMR Spectroscopic Characterization of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying the chemical environments of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the acidic protons of the boronic acid group.

The aromatic region would likely display a complex pattern due to the substitution pattern. We would expect to see three signals corresponding to the protons on the phenyl ring. Based on the electronic effects of the cyano (electron-withdrawing) and ethoxy (electron-donating) groups, the proton ortho to the boronic acid and meta to the cyano group would likely appear as a doublet. The proton ortho to the ethoxy group and meta to the boronic acid would also be a doublet, and the proton between the ethoxy and cyano groups would appear as a doublet of doublets.

The ethoxy group should present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The boronic acid protons (-B(OH)₂) often appear as a broad singlet, which can exchange with deuterium (B1214612) in solvents like D₂O, causing the signal to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| B(OH )₂ | 4.0 - 8.0 | broad singlet |

| Aromatic-H | 7.0 - 8.0 | m |

| -OCH ₂CH₃ | ~4.1 | q |

| -OCH₂CH ₃ | ~1.4 | t |

13C NMR Spectroscopic Characterization of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

The spectrum would feature signals for the six aromatic carbons, the two carbons of the ethoxy group, and the carbon of the cyano group. The carbon atom attached to the boron (ipso-carbon) is often broadened and may have a lower intensity due to quadrupolar relaxation of the attached boron atom. fluorochem.co.uk The chemical shifts of the aromatic carbons are influenced by the substituents. The cyano group carbon would appear in the characteristic region for nitriles (around 115-120 ppm). The carbons of the ethoxy group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds such as 4-ethoxyphenylboronic acid and 3-cyano-4-ethoxybenzoic acid. sigmaaldrich.comchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -B | 125 - 135 (potentially broad) |

| Aromatic C -O | 155 - 165 |

| Aromatic C -CN | 100 - 110 |

| C N | 115 - 120 |

| Aromatic C -H | 110 - 140 |

| -OC H₂CH₃ | ~65 |

| -OCH₂C H₃ | ~15 |

11B NMR for Elucidating Boron Speciation and Coordination

Boron-11 NMR (¹¹B NMR) is a specialized technique highly sensitive to the coordination environment and hybridization state of the boron atom. For arylboronic acids like this compound, the boron atom is typically trigonal planar (sp² hybridized). This environment gives rise to a characteristic chemical shift in the ¹¹B NMR spectrum.

In a neutral, anhydrous solvent, a single, relatively broad resonance is expected in the range of +27 to +33 ppm, which is typical for trigonal arylboronic acids. sigmaaldrich.com The presence of its cyclic anhydride, a boroxine, would result in a signal at a slightly lower field (~33 ppm). sigmaaldrich.com Upon addition of a Lewis base (like water or a diol), or at higher pH, the boron center can become tetrahedral (sp³ hybridized), causing a significant upfield shift in the spectrum to a region between +5 and +10 ppm. orgsyn.org This makes ¹¹B NMR an excellent tool for studying the acidity and binding properties of boronic acids. orgsyn.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Characterization of Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. The presence of the ethoxy (auxochrome) and cyano (chromophore) groups will influence the position and intensity of the absorption bands compared to unsubstituted benzene.

Generally, substituted phenylboronic acids exhibit absorption maxima in the range of 220-300 nm. chemicalbook.com The specific λ_max for this compound would depend on the interplay of the electron-donating ethoxy group and the electron-withdrawing cyano and boronic acid groups, which extend the conjugated π-system. The absorption spectrum is also sensitive to the solvent used and the pH of the solution. sigmaaldrich.com

Table 3: Predicted UV-Vis Absorption Maxima for this compound This table is predictive and based on general data for substituted phenylboronic acids.

| Transition Type | Predicted λ_max (nm) |

| π → π* | 230 - 290 |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict electronic excitation energies and, consequently, UV-Vis absorption spectra. chemicalbook.com This method can be a powerful tool for corroborating experimental findings and understanding the nature of electronic transitions.

For a molecule like this compound, a TD-DFT calculation would involve first optimizing the ground-state geometry of the molecule using a suitable functional (e.g., B3LYP) and basis set. Then, the TD-DFT calculation itself would be performed to compute the energies of the first several excited states. nist.gov The results would provide the predicted absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. miamioh.edu These calculations can also visualize the molecular orbitals involved in the main electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. nist.gov While no specific TD-DFT studies on this compound have been published, this methodology is routinely and successfully applied to similar aromatic compounds. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₁₀BNO₃), HRMS would provide a highly accurate mass measurement of its molecular ion.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹¹B, ¹⁴N, ¹⁶O). The experimentally determined mass from an HRMS analysis would be expected to match this theoretical value to within a very small tolerance (typically < 5 ppm), thus confirming the elemental composition. Common ionization techniques for this type of analysis include Electrospray Ionization (ESI). The fragmentation pattern observed in the mass spectrum can also provide structural information, with likely initial losses including water (H₂O) from the boronic acid group or fragments from the ethoxy group.

Table 4: Calculated High-Resolution Mass Data for this compound

| Molecular Formula | Ion | Calculated m/z |

| C₉H₁₀BNO₃ | [M+H]⁺ | 192.0775 |

| C₉H₁₀BNO₃ | [M+Na]⁺ | 214.0594 |

| C₉H₁₀BNO₃ | [M-H]⁻ | 190.0629 |

Theoretical Chemistry Investigations

Theoretical chemistry provides a powerful lens through which to examine the intricacies of molecular structure and behavior. For this compound, computational techniques offer a predictive and detailed understanding of its electronic characteristics, which are fundamental to its reactivity and potential applications.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The accuracy of DFT calculations is critically dependent on the choice of the basis set and the exchange-correlation functional. For substituted phenylboronic acids, a combination of a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), with a Pople-style basis set like 6-311++G(d,p) has been shown to provide reliable results for geometry optimization and electronic property calculations. longdom.orgresearchgate.net The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in many organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. For more demanding calculations, especially those involving weak interactions or excited states, other functionals and larger basis sets might be employed. lodz.plnih.gov

In a theoretical study of the closely related 3-cyanophenylboronic acid, the B3LYP functional with the 6-311++G(d,p) basis set was utilized to investigate its structural and electronic properties. researchgate.net The choice of this level of theory was justified by its successful application in previous studies of similar phenylboronic acid derivatives. lodz.pl The conformational analysis of 3-cyanophenylboronic acid was initially performed at the DFT/B3LYP/6-31G(d) level of theory to identify low-energy conformers. longdom.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. wikipedia.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted phenyl ring, which acts as the electron-donating portion of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing cyano group and the boronic acid moiety. This distribution is consistent with studies on similar substituted phenylboronic acids. bohrium.com

The HOMO-LUMO energy gap (ΔE) can be calculated from the energies of the HOMO and LUMO. For a related compound, 3-cyanophenylboronic acid, the HOMO-LUMO gap has been determined to be in the range of 4.97–5.96 eV. researchgate.net It is expected that the introduction of the electron-donating ethoxy group at the meta-position to the cyano group in this compound would slightly decrease the HOMO-LUMO gap compared to the unsubstituted phenylboronic acid, thereby increasing its reactivity.

| Parameter | Illustrative Value (eV) |

|---|---|

| EHOMO | -7.0 to -6.5 |

| ELUMO | -1.5 to -1.0 |

| ΔE (HOMO-LUMO Gap) | 5.0 to 5.5 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green and yellow regions indicate intermediate potentials.

For this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atom of the cyano group and the oxygen atoms of the boronic acid and ethoxy groups, indicating these as the primary sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms of the hydroxyl groups in the boronic acid moiety would exhibit the most positive potential, making them susceptible to nucleophilic attack. The aromatic ring would display a more nuanced potential distribution due to the competing electronic effects of the electron-withdrawing cyano group and the electron-donating ethoxy group.

Quantum chemical calculations can provide valuable data on the electric properties of a molecule, such as its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial for understanding a molecule's interactions with electric fields and its potential for applications in nonlinear optics.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with delocalized π-electron systems, such as the phenyl ring in the target compound, generally exhibit higher polarizability.

Applications and Future Research Directions Involving 4 Cyano 3 Ethoxyphenylboronic Acid

The Chemical Compound as an Intermediate in Complex Molecule Synthesis

The strategic placement of the boronic acid, cyano, and ethoxy groups on the phenyl ring makes 4-Cyano-3-ethoxyphenylboronic acid a valuable building block in organic synthesis. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.

Construction of Advanced Organic Scaffolds and Heterocyclic Systems

The Suzuki-Miyaura coupling reaction is instrumental in the synthesis of biaryls and other conjugated systems that form the backbone of many complex organic scaffolds and heterocyclic systems. While direct research specifically detailing the use of this compound in the construction of a wide array of such systems is still emerging, the principles of its reactivity are well-established. The electron-withdrawing nature of the cyano group can influence the electronic properties of the resulting coupled products, a feature that can be exploited in the design of molecules with specific electronic or photophysical characteristics. The ethoxy group, on the other hand, can enhance solubility and modify the steric environment around the reaction center.

The synthesis of substituted biaryls, which are prevalent motifs in pharmaceuticals and functional materials, is a primary application. For instance, coupling this compound with various aryl halides can lead to a diverse library of functionalized biaryl compounds. The presence of the cyano group offers a handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, thereby increasing the molecular complexity and enabling the construction of intricate heterocyclic frameworks.

Role in the Convergent Synthesis of Oligoarenes

Oigoarenes, which are molecules composed of a chain of aromatic rings, are of great interest for their applications in organic electronics. The convergent synthesis of oligoarenes often relies on iterative cross-coupling strategies, where bifunctional building blocks are sequentially coupled. In this context, boronic acids play a pivotal role. A common strategy involves the use of a "masked" or protected boronic acid on one end of a monomer while the other end participates in a coupling reaction. Subsequent deprotection reveals the boronic acid for the next coupling step.

While specific examples utilizing this compound in a multi-step iterative synthesis of oligoarenes are not yet widely reported in the literature, its structure is well-suited for such an approach. A hypothetical iterative synthesis could involve protecting the boronic acid moiety of this compound, coupling it with a dihalogenated arene, and then deprotecting the boronic acid to allow for the next coupling reaction. This stepwise approach allows for precise control over the length and composition of the oligoarene chain. The electronic properties imparted by the cyano and ethoxy groups would be incorporated into the final oligoarene structure, potentially influencing its performance in electronic devices.

| Reaction Type | Reactants | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | This compound, Aryl Halide | Functionalized Biaryl | Pharmaceutical intermediates, Organic electronics |

| Iterative Suzuki-Miyaura Coupling | Protected this compound, Dihaloarene | Oligoarene | Organic semiconductors, Light-emitting diodes |

Precursors for Advanced Material Science Applications

The unique combination of functional groups in this compound makes it an attractive precursor for the design and synthesis of advanced materials with tailored properties.

Design and Synthesis of Functional Materials Precursors

The synthesis of functional materials often begins with the design of specific molecular precursors that will self-assemble or polymerize to form the desired material. The presence of the cyano group, a strong dipole, can lead to materials with interesting liquid crystalline or non-linear optical properties. The boronic acid functionality can be used to anchor the molecule to surfaces or to direct the assembly of supramolecular structures through the formation of boronate esters with diols.

For example, derivatives of this compound could be explored as components in the synthesis of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the molecule, influenced by the cyano and ethoxy groups, could be fine-tuned to optimize charge transport and luminescence in these devices.

Integration into Polymer Architectures for Specific Material Properties

The incorporation of this compound into polymer chains can impart specific properties to the resulting material. The boronic acid group can act as a reactive site for polymerization or as a point of attachment for cross-linking polymer chains. The polarity of the cyano group can enhance the polymer's thermal stability and influence its solubility and mechanical properties.

One potential application lies in the development of sensor materials. The boronic acid moiety is known to interact with diols, such as those found in saccharides. Polymers incorporating this compound could therefore be designed as fluorescent or colorimetric sensors for the detection of sugars or other biologically important diol-containing molecules.

| Material Type | Role of this compound | Potential Property | Example Application |

| Liquid Crystals | Core molecular unit | Mesophase formation | Display technologies |

| Organic Electronics | Component in active layer | Charge transport, Luminescence | OLEDs, OPVs |

| Sensor Polymers | Monomer or cross-linker | Diol recognition | Glucose sensing |

Bio-orthogonal Chemical Transformations Utilizing Boronic Acid Analogues

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. Boronic acids and their derivatives have emerged as valuable tools in this field due to their unique reactivity.

While specific studies on the bio-orthogonal applications of this compound are limited, the general principles of boronic acid chemistry in biological contexts provide a framework for its potential use. The key reaction is the formation of reversible covalent bonds between boronic acids and 1,2- or 1,3-diols, which are common motifs in biomolecules such as carbohydrates and glycoproteins.

Arylboronic acids can be used as probes for the detection of reactive oxygen species (ROS) within cells. The oxidation of the boronic acid to a phenol (B47542) can lead to a change in fluorescence, providing a means to monitor oxidative stress. The electronic properties of the substituents on the aryl ring can modulate the reactivity and spectroscopic properties of such probes. The presence of the electron-withdrawing cyano group in this compound could influence its reactivity towards ROS.

Strategies for Chemical Labeling in Biological Systems (e.g., RNA Modification)

Boronic acids are increasingly recognized for their utility in chemical biology, particularly for labeling and probing biological molecules under physiological conditions. The foundational principle of this application lies in the ability of the boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs present in biological molecules like ribonucleosides found in RNA.

This interaction allows for dynamic chemical labeling. Unlike many conventional labeling methods that form permanent bonds, the reversible nature of the boronate ester linkage can be exploited for applications requiring transient capture or stimuli-responsive release of biomolecules. Boronic acid-mediated conjugation is noted for its biocompatibility, often proceeding efficiently at neutral pH. rsc.org

Future strategies may involve leveraging this compound as a probe for RNA. The cyano and ethoxy substituents on the phenyl ring can be used to modulate the Lewis acidity of the boron atom, thereby fine-tuning the binding affinity and kinetics of the interaction with the cis-diols of ribose units in RNA. Furthermore, the cyano group could potentially serve as a spectroscopic handle for detection and quantification.

Development of Chemoselective Reactions Under Biologically Benign Conditions

A significant challenge in chemical biology is the development of reactions that proceed with high selectivity (chemoselectivity) in the complex environment of a living cell. Boronic acids have emerged as key players in the field of "click chemistry" due to their predictable and selective reactivity. rsc.org

One prominent example is the formation of iminoboronates. Arylboronic acids can react chemoselectively with certain nitrogen-containing nucleophiles, such as hydrazides and hydroxylamines, to form dynamic covalent bonds under physiological conditions. rsc.org This type of reaction is exceptionally fast and reversible, making it suitable for in vivo applications where rapid conjugation and dissociation are desired. rsc.org The stability and kinetics of these iminoboronate conjugates can be influenced by the electronic properties of the substituents on the phenylboronic acid. rsc.org For this compound, the electron-withdrawing cyano group would influence the Lewis acidity of the boron center, impacting its reactivity profile in such chemoselective ligations.

These biocompatible reactions are being explored for various applications, including the controlled release of drugs from antibody-drug conjugates and the assembly of dynamic combinatorial libraries for drug discovery. rsc.org

Computational Design and Predictive Modeling for Novel Derivatives of this compound

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating the discovery of novel molecules with desired properties, thereby reducing the reliance on empirical trial-and-error synthesis. These methods are being applied to the design of new boronic acid derivatives. biorxiv.orgresearchgate.net

Key Computational Approaches:

Molecular Docking and Quantum Mechanics: These techniques are used to predict the binding interactions between boronic acid-based ligands and biological targets, such as enzymes. biorxiv.org By modeling the binding pocket of a target protein, researchers can design boronic acid derivatives with high potency and selectivity. biorxiv.orgnih.gov This is particularly relevant for developing specific enzyme inhibitors. nih.gov

Machine Learning (ML) and QSAR: Quantitative Structure-Activity Relationship (QSAR) and machine learning models can be trained on experimental data to predict the biological activity or chemical properties of new compounds. researchgate.net For instance, a model could be developed to predict the inhibitory activity of boronic acid derivatives against a specific enzyme based on their structural features. researchgate.net Such models can then be used to screen virtual libraries of compounds, identifying promising candidates for synthesis and testing. researchgate.net

These computational tools could be applied to design novel derivatives of this compound. By modifying its structure and using predictive models, new compounds could be engineered with enhanced affinity for a specific biological target or with optimized pharmacokinetic properties.

Emerging Methodologies for Enhanced Boronic Acid Reactivity and Utility

One area of focus is the development of advanced catalytic systems for reactions involving boronic acids, such as hydroxylation, which converts them into phenols. researchgate.net Novel catalysts, including both metal-based and non-metallic systems, are being designed to improve reaction efficiency and selectivity under milder, more sustainable conditions. researchgate.net

Another significant challenge is the inherent propensity of boronic acids to undergo protodeboronation (cleavage of the C-B bond) under certain conditions. mdpi.com Methodologies to circumvent this include the formation of stable chelate complexes, for example, with amino alcohols, which protect the boronic acid moiety. mdpi.com

Furthermore, novel strategies for forming C-B bonds are emerging. Photoredox catalysis has enabled the generation of boryl radicals from amine-ligated borane (B79455) precursors. acs.org This allows for new types of borylation reactions, expanding the toolkit for creating complex organoboron compounds that can serve as stable, versatile building blocks in cross-coupling reactions like the Suzuki–Miyaura coupling. acs.org Such advanced methodologies could be applied to synthesize novel and complex derivatives starting from scaffolds like this compound.

Q & A

Q. What are the recommended methods for synthesizing 4-cyano-3-ethoxyphenylboronic acid, and how do reaction conditions influence yield?

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store under inert gas (Ar) at –20°C in amber vials to prevent hydrolysis and oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Handling: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Reactivity with peroxides necessitates separation from oxidizing agents .

- Decomposition: Monitor for CO/CO₂ release via FTIR, indicating thermal degradation >150°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Q. What contradictions exist in reported spectroscopic data for phenylboronic acids, and how can they be resolved?

Methodological Answer: Discrepancies in NMR/IR spectra arise from:

- Tautomerism: Boronic acid ↔ boroxine equilibria in solution. Use deuterated DMSO to stabilize monomers for clear ¹¹B NMR signals (δ ≈ 28–30 ppm) .

- Crystallographic Variability: X-ray diffraction may show planar (sp²) vs. tetrahedral (sp³) boron geometries. Compare with computational models to validate . Resolution Workflow:

Q. How can researchers design experiments to address low yields in aqueous Suzuki reactions involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.